molecular formula C11H12ClN5 B1398299 N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine CAS No. 1219971-85-3

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1398299
CAS No.: 1219971-85-3
M. Wt: 249.7 g/mol
InChI Key: NWTMMGMUDQFLFE-UHFFFAOYSA-N
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Description

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C11H12ClN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is primarily utilized in the agricultural sector as a herbicide. Its effectiveness stems from its ability to inhibit specific enzymatic pathways in plants.

Herbicidal Activity

  • Mechanism of Action : The compound acts by disrupting the biosynthesis of amino acids essential for plant growth. This inhibition leads to stunted growth and eventual death of target weeds.
  • Case Studies :
    • A study demonstrated that formulations containing this triazine derivative significantly reduced weed populations in corn and soybean crops compared to untreated controls .
    • Field trials indicated that the application of this herbicide resulted in a 30% increase in crop yield due to effective weed management .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its structural similarity to other biologically active compounds.

Antimicrobial Properties

  • Research Findings : Investigations have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:
    • In vitro studies revealed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
    • A specific formulation demonstrated significant antifungal activity against Candida species.

Material Science Applications

In material science, this compound is explored for its potential as a stabilizing agent in polymer formulations.

Polymer Stabilization

  • Stabilizing Agent : The compound can be incorporated into polymer matrices to enhance thermal stability and resistance to degradation.
  • Case Studies :
    • Research has indicated that polymers infused with this triazine derivative show improved longevity under UV exposure compared to standard formulations .
    • A comparative analysis showed that the addition of this compound increased the mechanical strength of polyvinyl chloride (PVC) by 15% .

Mechanism of Action

The mechanism of action of N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₂ClN₅
  • CAS Number : 1219971-85-3
  • Molecular Weight : 247.7 g/mol
  • IUPAC Name : this compound

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation. For instance, it targets DNA topoisomerase IIα and carbonic anhydrases which are crucial in tumor cell proliferation and survival .
  • Receptor Binding : The compound interacts with several receptors relevant to central nervous system (CNS) disorders. It binds to serotonin 5-HT6 and adenosine A2a receptors, potentially influencing neurotransmitter systems .
  • Cytotoxicity : Studies indicate that derivatives of triazines display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MDA-MB321) and liver cancer (HepG2) cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
CytotoxicityMDA-MB321 (Breast Cancer)15.83
HepG2 (Liver Cancer)12.21
Enzyme InhibitionDNA Topoisomerase IIαNot specified
Carbonic AnhydrasesNot specified
CNS Receptor BindingSerotonin 5-HT6Not specified
Adenosine A2aNot specified

Case Studies

  • Anticancer Activity : A study on triazine derivatives highlighted the anticancer potential of N2-substituted compounds. The results showed that these compounds can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
    • Example Study : The derivative with a structure similar to N2-Benzyl-6-chloro-N2-methyl showed significant cytotoxicity against HeLa cells with an IC50 value of 16.32 µM.
  • CNS Disorders : Research indicates that triazines can modulate neurotransmitter systems impacting conditions such as depression and anxiety. The binding affinity for serotonin receptors suggests potential for developing antidepressant medications .
  • Infection Models : Triazines have been tested for their efficacy against bacterial infections. For instance, a related compound demonstrated potent activity against Staphylococcus aureus, indicating a broader antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N2-Benzyl-6-chloro-N2-methyl-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation process. For example, a substituted aniline (e.g., 4-(benzo[d]thiazol-2-yl)aniline) is reacted with a triazine precursor in DMF under controlled pH (neutralized with 10% sodium bicarbonate) and temperature (40–45°C). Purification is achieved via crystallization from absolute alcohol . Microwave-assisted synthesis (140°C, 150W, 50 minutes) using cyanoguanidine, aldehydes, and amines in ethanol with HCl catalysis is also effective, followed by NaOH neutralization .
  • Optimization : Key parameters include pH control to avoid side reactions, gradual temperature ramping to enhance selectivity, and solvent choice (e.g., DMF for solubility vs. ethanol for crystallization).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.
  • Melting point analysis to verify purity (e.g., derivatives like N2-(4-fluorophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine exhibit distinct melting points of 196–201°C) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
    • Data interpretation : Discrepancies in NMR signals (e.g., downfield shifts for chloro or benzyl groups) must align with expected electronic environments .

Q. What are the primary biological screening protocols for evaluating antimicrobial activity in triazine derivatives?

  • Assays :

  • Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Zone-of-inhibition tests for preliminary antimicrobial screening.
    • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. fluorophenyl substituents) impact the compound’s bioactivity and physicochemical properties?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl at position 6) enhance electrophilicity, increasing reactivity with biological targets.
  • Benzyl groups improve lipophilicity, potentially enhancing membrane permeability .
    • Data contradictions : For example, fluorophenyl derivatives may show higher antimicrobial activity but lower solubility, requiring trade-offs in drug design .

Q. What computational strategies (e.g., QSAR, molecular docking) are used to predict the compound’s mechanism of action?

  • 3D-QSAR modeling : Utilizes steric/electrostatic field coefficients to correlate substituent effects with antiproliferative activity. For example, negative coefficients in electrostatic fields suggest polar groups hinder binding to hydrophobic enzyme pockets .
  • Molecular dynamics simulations : Predict binding stability with targets like dihydrofolate reductase (DHFR), a common triazine target .

Q. How can contradictory data in biological assays (e.g., variable MICs across studies) be systematically addressed?

  • Troubleshooting steps :

  • Standardize assay conditions (e.g., consistent inoculum size, growth media).
  • Validate purity via HPLC to rule out impurities masking bioactivity.
  • Cross-reference with structural analogs to identify substituent-specific trends .

Q. Methodological Guidance Tables

Parameter Optimal Range Impact on Yield/Purity Reference
Reaction Temperature40–45°C (condensation)Higher temps risk decomposition
Microwave Power150WEnhances reaction kinetics
Crystallization SolventAbsolute alcoholImproves crystal homogeneity
Substituent Bioactivity (MIC, μg/mL) Solubility (mg/mL) Reference
Benzyl8.2 (E. coli)0.5 (DMSO)
4-Fluorophenyl4.5 (S. aureus)0.3 (DMSO)

Properties

IUPAC Name

2-N-benzyl-6-chloro-2-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-17(7-8-5-3-2-4-6-8)11-15-9(12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTMMGMUDQFLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175317
Record name 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219971-85-3
Record name 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219971-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N2-methyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To cyanuric chloride (250 mg, 1.4 mmol) were added anhydrous THF (10 mL), diisopropylethylamine (0.36 mL, 2.0 mmol) and N-methylbenzylamine (164 mg, 1.4 mmol). The mixture was stirred at 0 C for 0.5 h and then allowed to stir and warm to room temperature for an additional 1.5 h. The reaction mixture was treated with concentrated ammonia (d=0.88, 0.4 mL, 6.2 mmol) and allowed to stir at room temperature for 18 h. The solvent was evaporated and reaction mixture was diluted with EtOAc (10 mL) and washed with 1M aq. HCl (5 mL) and saturated sodium chloride (5 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to furnish the desired product which was used directly without further purification (350 mg, 103%). Method C HPLC-MS: MH+ requires m/z=250. Found: m/z=250, Rt=1.25 min (95%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
164 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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